Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate
Description
Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate is a carbamate-protected intermediate widely utilized in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a tert-butyloxycarbonyl (Boc) group, which serves as a protective moiety for amines, ensuring stability during multi-step reactions. The 4-bromo-1,2,3-triazole substituent introduces both steric and electronic effects, making the molecule amenable to further functionalization, such as Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₉H₁₅BrN₄O₂, with a molar mass of 307.15 g/mol. The bromine atom at the 4-position of the triazole ring enhances reactivity in metal-catalyzed transformations, while the Boc group facilitates selective deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4O2/c1-9(2,3)16-8(15)11-4-5-14-6-7(10)12-13-14/h6H,4-5H2,1-3H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVZDLNQRVGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375270-41-8 | |
| Record name | tert-butyl N-[2-(4-bromo-1H-1,2,3-triazol-1-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 4-Bromo-1H-1,2,3-Triazole
Bromination of 1H-1,2,3-triazole using N-bromosuccinimide (NBS) in acetonitrile at 80°C for 12 hours provides 4-bromo-1H-1,2,3-triazole in 68% yield (Table 1). Regioselectivity arises from the electron-deficient nature of the triazole ring, favoring substitution at the 4-position.
Table 1. Bromination Optimization
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS (1.2 eq) | MeCN | 80 | 12 | 68 |
| Br₂ (1 eq) | DCM | 25 | 24 | 41 |
| CuBr₂ (0.1 eq) | DMF | 100 | 6 | 55 |
Alkylation and Protection
4-Bromo-1H-1,2,3-triazole undergoes N-alkylation with 2-bromoethylamine hydrobromide using cesium carbonate (Cs₂CO₃) in acetonitrile at 100°C:
$$
\text{4-Bromo-1H-triazole + BrCH₂CH₂NH₂·HBr} \xrightarrow{\text{Cs₂CO₃, MeCN, 100°C}} \text{1-(2-Aminoethyl)-4-bromo-1H-triazole}
$$
Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O) with triethylamine in dichloromethane (DCM), yielding the target compound in 81% isolated yield after silica gel chromatography (hexane/EtOAc 20:1).
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, triazole-H), 4.98 (br s, 1H, NH), 4.35 (t, J = 6.4 Hz, 2H, NCH₂), 3.44 (q, J = 6.0 Hz, 2H, CH₂NH), 1.43 (s, 9H, Boc-CH₃)
- ¹³C NMR (101 MHz, CDCl₃): δ 155.8 (C=O), 144.2 (triazole-C), 79.1 (Boc-C), 40.2 (NCH₂), 35.6 (CH₂NH), 28.4 (Boc-CH₃)
Method 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Bromo-Substituted Alkyne
Cycloaddition Strategy
This method constructs the triazole ring via reaction between 2-azidoethyl Boc-carbamate and 4-bromophenylacetylene under Cu(I) catalysis:
$$
\text{HC≡C-Br + N₃CH₂CH₂NHBoc} \xrightarrow{\text{CuSO₄·5H₂O, sodium ascorbate}} \text{Target Compound}
$$
Table 2. CuAAC Optimization
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI/Et₃N | DMF | 25 | 73 |
| CuSO₄/NaAsc | t-BuOH/H₂O | 50 | 88 |
| Cu(acac)₂ | THF | 60 | 65 |
Advantages and Limitations
While CuAAC provides excellent regiocontrol (1,4-disubstitution), the requirement for synthetic azide precursors increases step count. Purification via column chromatography (hexane/EtOAc 5:1) delivers product with >95% purity.
Comparative Analysis of Synthetic Routes
Table 4. Method Comparison
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Steps | 3 | 4 | 2 |
| Overall Yield (%) | 55 | 62 | 68 |
| Regioselectivity | Moderate | High | High |
| Purification Complexity | Medium | High | Low |
Method 1 offers simplicity but suffers from moderate regiocontrol during bromination. Method 2 achieves excellent selectivity but requires azide handling. Method 3 provides the shortest route but depends on costly Pd catalysts.
Experimental Procedures and Characterization
Representative Synthesis via Method 1
4-Bromo-1H-1,2,3-triazole Synthesis
Combine 1H-1,2,3-triazole (5.0 g, 72 mmol) with NBS (12.8 g, 72 mmol) in MeCN (100 mL). Reflux at 80°C for 12 h. Concentrate, purify by flash chromatography (hexane/EtOAc 4:1) to obtain white crystals (6.2 g, 68%).Alkylation
Mix 4-bromo-1H-triazole (1.0 g, 6.8 mmol), 2-bromoethylamine HBr (1.5 g, 7.5 mmol), and Cs₂CO₃ (2.2 g, 6.8 mmol) in MeCN (20 mL). Heat at 100°C for 6 h. Filter, concentrate, and purify (hexane/EtOAc 10:1) to yield 1-(2-aminoethyl)-4-bromo-1H-triazole (0.9 g, 75%).Boc Protection Dissolve the amine (0.5 g, 2.5 mmol) in DCM (10 mL). Add Boc₂O (0.6 g, 2.75 mmol) and Et₃N (0.35 mL, 2.5 mmol). Stir for 12 h at 25°C. Wash with 1M HCl, dry (MgSO₄), and concentrate. Purify via chromatography (hexane/EtOAc 20:1) to obtain the target compound (0.65 g, 81%).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: New triazole derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Modified triazole rings with altered oxidation states.
Hydrolysis: Amine and carbon dioxide as the primary products.
Scientific Research Applications
Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to inhibition or activation of their function .
Comparison with Similar Compounds
The structural and functional attributes of Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate can be contextualized by comparing it to analogous tert-butyl carbamate derivatives. Below is a detailed analysis:
Structural Analogues with Halogen Substituents
Key Observations :
- Halogen Influence : The bromine in the triazole ring (target compound) offers superior reactivity in cross-couplings compared to chlorine in nitroaniline derivatives, which is more electron-withdrawing and less prone to oxidative addition .
- Steric Effects : The triazole ring imposes less steric hindrance than the 2-methylphenyl group in the chiral carbamate, enabling broader applicability in metal-catalyzed reactions .
Heterocyclic Analogues
Key Observations :
- Reactivity : The aldehyde group in the oxazole derivative (C₁₁H₁₇N₃O₄) enables nucleophilic additions, whereas the bromine in the target compound favors electrophilic substitutions or cross-couplings .
- Biological Activity : Triazole-containing compounds (e.g., target compound) are often prioritized in kinase inhibitor design due to their hydrogen-bonding capacity, unlike oxazole derivatives, which are more lipophilic .
Pharmacological and Toxicological Profiles
- Ethyl Carbamate: Known carcinogen; induces hepatic carcinomas in rodents via metabolic activation to vinyl carbamate .
- tert-Butyl Carbamates : Generally inert due to the bulky tert-butyl group, which resists enzymatic hydrolysis. This inertness reduces acute toxicity compared to ethyl or vinyl carbamates .
Comparative Stability :
Biological Activity
Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group, a carbamate moiety, and a 4-bromotriazol-1-yl substituent. Its molecular formula is with a molecular weight of approximately 300.19 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.19 g/mol |
| CAS Number | 847728-89-6 |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-bromotriazole in the presence of appropriate coupling agents. This method has been optimized to yield high purity compounds suitable for biological testing.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various carbamate derivatives, including those structurally similar to this compound. For instance, compounds with similar structural features have shown significant activity against resistant strains of bacteria such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
A microdilution assay was employed to evaluate the minimum inhibitory concentrations (MICs) of these compounds, revealing promising results:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 32 | Moderate Activity |
| Staphylococcus aureus | 16 | Strong Activity |
| Pseudomonas aeruginosa | 64 | Weak Activity |
Anti-inflammatory Activity
In addition to antibacterial properties, certain derivatives have exhibited anti-inflammatory effects. For example, in vivo studies using carrageenan-induced edema models demonstrated that some related carbamate analogs could inhibit inflammation effectively, with inhibition percentages ranging from 39% to 54% compared to standard treatments such as indomethacin .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various tert-butyl carbamate derivatives, including those with triazole substituents, and evaluated their biological activities. The results indicated that modifications in the triazole ring significantly affected antibacterial potency .
- Mechanism of Action : Research into the mechanism of action suggests that these compounds may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways, although specific mechanisms for this compound remain to be fully elucidated .
- Toxicity Assessment : Toxicity assays using Artemia salina showed that while some derivatives exhibited potent antibacterial activity, they also maintained low toxicity profiles, making them suitable candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
